molecular formula C20H18Cl2N2O2S B5098038 2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 2,4-dichlorobenzoate

2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 2,4-dichlorobenzoate

Cat. No.: B5098038
M. Wt: 421.3 g/mol
InChI Key: WYSUDBRSWVFMEZ-UHFFFAOYSA-N
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Description

2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 2,4-dichlorobenzoate is a complex organic compound that features a quinazoline ring system substituted with trimethyl groups, a sulfanyl linkage, and a dichlorobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 2,4-dichlorobenzoate typically involves multiple steps:

    Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of Trimethyl Groups: The trimethyl groups are introduced via alkylation reactions using methylating agents like methyl iodide in the presence of a base such as potassium carbonate.

    Sulfanyl Linkage Formation: The sulfanyl linkage is formed by reacting the quinazoline derivative with an appropriate thiol compound under mild conditions.

    Esterification: The final step involves the esterification of the sulfanyl-linked quinazoline with 2,4-dichlorobenzoic acid using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazoline ring can be reduced under catalytic hydrogenation conditions to yield dihydroquinazoline derivatives.

    Substitution: The dichlorobenzoate moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Amino or thio-substituted benzoate derivatives.

Scientific Research Applications

2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 2,4-dichlorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 2,4-dichlorobenzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The quinazoline ring system may interact with specific binding sites, while the sulfanyl and dichlorobenzoate moieties contribute to the overall binding affinity and specificity. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroaniline: Shares the dichlorobenzoate moiety but lacks the quinazoline and sulfanyl groups.

    1,2-Cyclohexane dicarboxylic acid diisononyl ester: Similar in having ester functionality but differs significantly in structure and applications.

Uniqueness

2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 2,4-dichlorobenzoate is unique due to its combination of a quinazoline ring, sulfanyl linkage, and dichlorobenzoate ester. This unique structure imparts specific chemical and biological properties that are not observed in simpler or structurally different compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(4,6,7-trimethylquinazolin-2-yl)sulfanylethyl 2,4-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N2O2S/c1-11-8-16-13(3)23-20(24-18(16)9-12(11)2)27-7-6-26-19(25)15-5-4-14(21)10-17(15)22/h4-5,8-10H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSUDBRSWVFMEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1C)SCCOC(=O)C3=C(C=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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